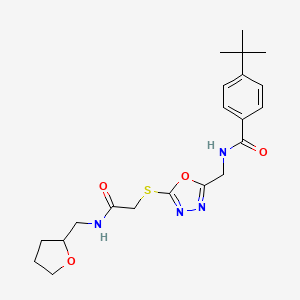

4-(tert-butyl)-N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

説明

特性

IUPAC Name |

4-tert-butyl-N-[[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S/c1-21(2,3)15-8-6-14(7-9-15)19(27)23-12-18-24-25-20(29-18)30-13-17(26)22-11-16-5-4-10-28-16/h6-9,16H,4-5,10-13H2,1-3H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWZAAIXKDAXFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(tert-butyl)-N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H19F3N4O4S

- Molecular Weight : 444.4 g/mol

- CAS Number : 872620-86-5

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities, including:

- Anticancer

- Anti-inflammatory

- Antiviral

- Antibacterial

-

Inhibition of Enzymatic Activity : Compounds similar to 4-(tert-butyl)-N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have shown inhibitory effects on various enzymes such as:

- Human Deacetylase Sirtuin 2 (HDSirt2)

- Carbonic Anhydrase (CA)

- Histone Deacetylase (HDAC)

- Cellular Proliferation Inhibition : Studies have demonstrated that derivatives of oxadiazoles can inhibit the proliferation of cancer cells. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines, including human colon adenocarcinoma and breast cancer-derived cells .

Study 1: Anticancer Activity

In a study published in PubMed Central, researchers synthesized several oxadiazole derivatives and evaluated their anticancer properties. The results indicated that specific derivatives showed significant cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values as low as 0.004 µM in T-cell proliferation assays .

Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of oxadiazole compounds. These compounds were tested for their ability to inhibit cyclooxygenases (COX), which play a crucial role in inflammatory processes. The findings suggested that certain derivatives could effectively reduce inflammation markers in vitro .

Data Table: Biological Activity Summary

類似化合物との比較

Table 1: Structural Comparison of Benzamide Derivatives

*Estimated based on analogs; †Molecular weight range from cited study .

Key Observations:

- Heterocyclic Core Diversity: The target compound’s 1,3,4-oxadiazole core distinguishes it from thiazole (e.g., 4a ) and thiadiazole derivatives (e.g., ).

- Substituent Effects: The THF-methylamino group in the target compound introduces stereochemical complexity absent in morpholine (4a) or triazole-containing analogs . This may affect metabolic stability compared to simpler amines .

- Hydrophobic vs. Polar Groups : The tert-butyl group in the target compound and enhances lipophilicity, whereas morpholine (4a) or pyridinyl groups improve water solubility.

Anti-Inflammatory and Kinase Inhibition Potential

Benzoxazole derivatives (e.g., compound 5h ) exhibit anti-inflammatory activity by inhibiting LPS-induced cytokines. The target compound’s oxadiazole-thioether motif may similarly interact with inflammatory mediators like COX-2, though its efficacy requires experimental validation .

In kinase inhibition, thiadiazole and triazole analogs (e.g., ) show structural compatibility with ATP-binding pockets. Computational docking studies suggest that the target compound’s oxadiazole core and tert-butyl group may enhance binding affinity compared to isoxazole derivatives (e.g., ) due to stronger hydrophobic interactions .

Molecular Similarity Metrics

Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shares moderate similarity (~0.4–0.6) with thiadiazole-based benzamides (e.g., ) but lower similarity (<0.3) with isoxazole or thiophene derivatives (e.g., ). This aligns with evidence that heterocycle choice critically impacts bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。